(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine

Catalog No.
S2768537
CAS No.
1708573-73-2
M.F
C14H11ClF3NO
M. Wt
301.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methan...

CAS Number

1708573-73-2

Product Name

(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine

IUPAC Name

(3-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanamine

Molecular Formula

C14H11ClF3NO

Molecular Weight

301.69

InChI

InChI=1S/C14H11ClF3NO/c15-11-3-1-2-10(8-11)13(19)9-4-6-12(7-5-9)20-14(16,17)18/h1-8,13H,19H2

InChI Key

UILOHFCHBGHPHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)OC(F)(F)F)N

Solubility

not available

(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is a chemical compound characterized by its distinct structural features, which include a chlorophenyl group and a trifluoromethoxy group attached to a methanamine backbone. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique electronic properties and functional groups. The presence of the trifluoromethoxy group enhances lipophilicity and may influence the biological activity of the compound.

The chemical reactivity of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine can be attributed to the amine functional group, which can participate in various reactions such as:

  • Nucleophilic Substitution Reactions: The amine can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which are significant in drug development.
  • Reduction Reactions: The compound can undergo reduction to yield secondary or tertiary amines, depending on the reaction conditions.

These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives with specific activities.

Preliminary studies suggest that (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine may exhibit various biological activities, including:

  • Antidepressant Effects: Similar compounds have shown potential in modulating neurotransmitter systems, indicating that this compound may influence mood regulation.
  • Anticancer Properties: The structural components may interact with cellular pathways involved in cancer progression, warranting further investigation into its efficacy against different cancer cell lines.
  • Antimicrobial Activity: Compounds with similar structures have been noted for their antimicrobial properties, suggesting potential applications in treating infections.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine can be achieved through several methods:

  • Direct Amination: Reacting 3-chlorobenzaldehyde with 4-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst can yield the desired amine through a cross-coupling reaction.
  • Reduction of Nitriles: Starting from the corresponding nitrile can also lead to amine formation through catalytic hydrogenation.
  • One-Pot Synthesis: Utilizing multi-component reactions involving isocyanides and aldehydes may provide an efficient route to synthesize this compound in a single step.

These methods highlight the versatility and efficiency of synthetic approaches available for producing this compound.

(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new antidepressants or anticancer agents.
  • Material Science: Its unique electronic properties may be exploited in creating advanced materials or sensors.
  • Chemical Research: This compound can be used as a building block for synthesizing more complex organic molecules in research settings.

Interaction studies involving (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine focus on its binding affinity with various biological targets. Preliminary assessments suggest that it may interact with:

  • Serotonin Receptors: Indicating potential antidepressant effects.
  • Enzymatic Targets: Such as kinases involved in cancer pathways, suggesting a role in inhibiting tumor growth.

Further studies using techniques like molecular docking and in vitro assays are essential to confirm these interactions and understand their implications for drug design.

Several compounds share structural similarities with (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine. A few notable examples include:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-ChloroanilineChlorobenzene derivativeAntimicrobialSimpler structure
2-(Trifluoromethyl)anilineTrifluoromethyl groupAnticancerDifferent halogen
PhenethylamineBasic phenethyl structureNeurotransmitter effectsNo halogen substitutions

The uniqueness of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine lies in its combination of both chlorinated and trifluoromethoxy functionalities, which may synergistically enhance its biological activity compared to these similar compounds.

XLogP3

4.3

Dates

Modify: 2024-04-14

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